TβR-I Kinase Inhibitory Potency: Phenyl-Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives vs. Simple Pyrazole Series
The 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives exhibit TβR-I kinase IC50 values ranging from 5 nM to 19.5 µM, with the most potent analogs achieving single-digit nanomolar potency [1]. This potency range is comparable to or exceeds that of the earlier simple pyrazole-based inhibitors (e.g., LY364947 IC50 = 31–175 nM) [2]. The fused bicyclic scaffold enables enhanced hydrophobic interactions within the ATP-binding pocket, as confirmed by co-crystallization studies [3].
| Evidence Dimension | TβR-I/ALK5 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM – 19.5 µM (range across 4-phenyl-substituted derivatives) [1] |
| Comparator Or Baseline | LY364947 (simple pyrazole inhibitor): IC50 = 31–175 nM [2] |
| Quantified Difference | Most potent derivatives achieve ~6-fold lower IC50 (5 nM vs. 31 nM) relative to the simple pyrazole comparator; overall potency range extends to single-digit nanomolar values not uniformly accessible in the simpler pyrazole series [1][2]. |
| Conditions | In vitro kinase assay using recombinant human TβR-I kinase domain; ATP-competitive inhibition; 30°C, pH 7.5 [1] |
Why This Matters
The fused bicyclic scaffold enables access to sub-10 nM TβR-I inhibitory potency, a threshold not consistently achieved with simpler monocyclic pyrazole inhibitors, making this core essential for programs requiring high target affinity.
- [1] BRENDA Enzyme Database. (n.d.). Literature summary for EC 2.7.11.30: IC50 values for 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (0.000005–0.0195 mM). Retrieved from https://www.brenda-enzymes.org/literature.php?e=2.7.11.30&r=664318 View Source
- [2] BRENDA Enzyme Database. (n.d.). Literature summary for EC 2.7.11.30: IC50 values for LY364947 (31–175 nM). Retrieved from https://www.brenda-enzymes.org/literature.php?e=2.7.11.30&r=664088 View Source
- [3] Sawyer, J. S., Beight, D. W., Britt, K. S., Anderson, B. D., Campbell, R. M., Goodson, T., Jr., Herron, D. K., Li, H. Y., McMillen, W. T., Mort, N., Parsons, S., Smith, E. C. R., Wagner, J. R., Yan, L., Zhang, F., & Yingling, J. M. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-β type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581–3584. https://doi.org/10.1016/j.bmcl.2004.04.007 View Source
